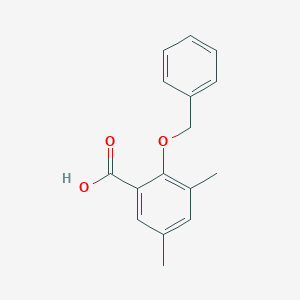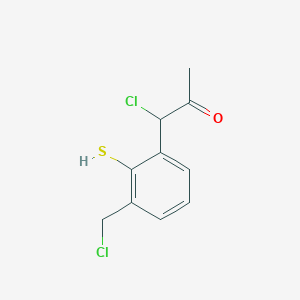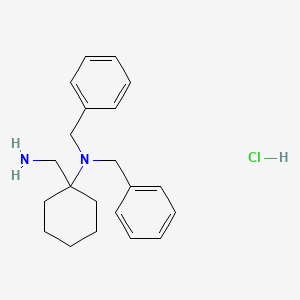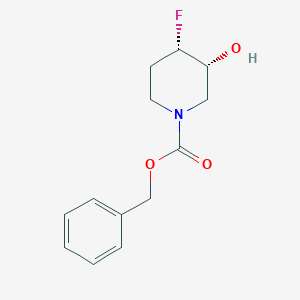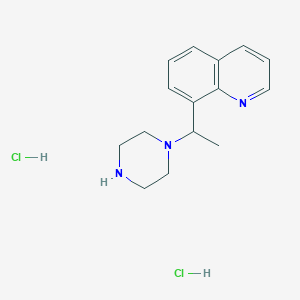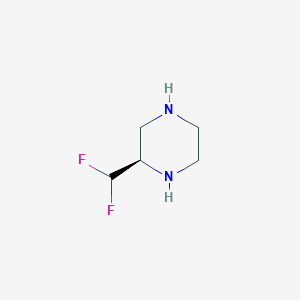
(R)-2-(Difluoromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Difluoromethyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The difluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine typically involves the introduction of the difluoromethyl group to a piperazine scaffold. One common method is the difluoromethylation of piperazine derivatives using fluoroform (CHF3) as a reagent. This reaction can be carried out in a continuous flow system, which allows for efficient and scalable production .
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine may involve similar synthetic routes but on a larger scale. Continuous flow difluoromethylation protocols are particularly suitable for industrial applications due to their high atom economy and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
®-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)piperazine: Similar to ®-2-(Difluoromethyl)piperazine but with a trifluoromethyl group.
2-(Chloromethyl)piperazine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)piperazine: Features a bromomethyl group.
Uniqueness
®-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in drug discovery and development .
Propiedades
Fórmula molecular |
C5H10F2N2 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(2R)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1 |
Clave InChI |
GNCDPUYXABYJAU-SCSAIBSYSA-N |
SMILES isomérico |
C1CN[C@H](CN1)C(F)F |
SMILES canónico |
C1CNC(CN1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
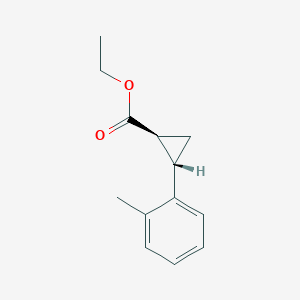

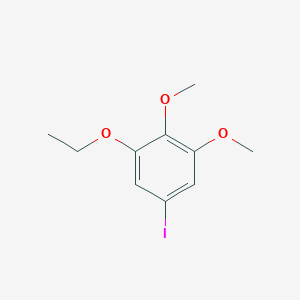

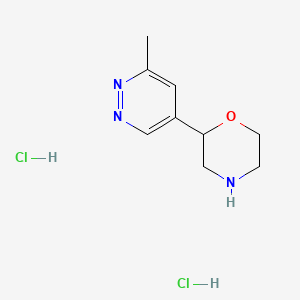
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
